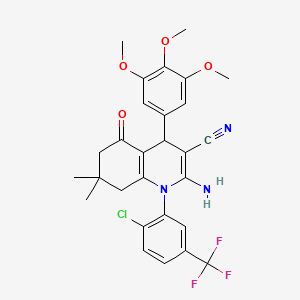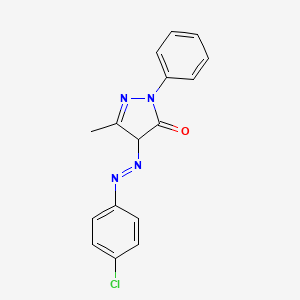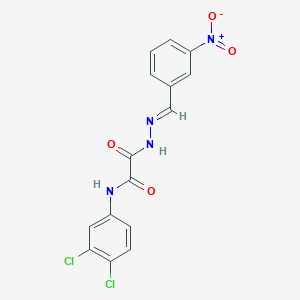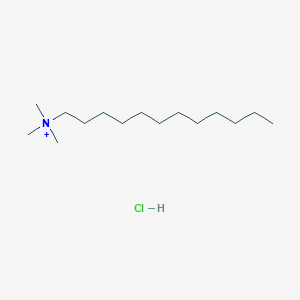
1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to a cyclopentadiene ring, further connected to four benzene rings.
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopentadiene and benzylidene precursors.
Reaction Conditions: The cyclopentadiene is reacted with benzylidene under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The delocalization of pi electrons in the conjugated diene system contributes to its unique properties and reactivity .
Comparación Con Compuestos Similares
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene can be compared with similar compounds such as:
(5-Benzylidenecyclopenta-1,3-diene-1,2,3-triyl)tribenzene: This compound has a similar structure but with three benzene rings instead of four.
1,1,4,4-Tetraphenyl-1,3-butadiene: Another related compound with a different arrangement of phenyl groups and double bonds.
The uniqueness of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
6937-59-3 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(3-benzylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C36H26/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H |
Clave InChI |
PBWIMKRDABIAKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)
